An In-depth Technical Guide to 3-(4-Fluorophenyl)-4-fluorobenzoic Acid
An In-depth Technical Guide to 3-(4-Fluorophenyl)-4-fluorobenzoic Acid
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)-4-fluorobenzoic acid (CAS Number: 1181452-11-8), a fluorinated biaryl carboxylic acid of significant interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a robust and validated synthetic protocol via Suzuki-Miyaura cross-coupling, describes essential analytical techniques for its characterization, and discusses its potential applications as a key building block in the development of novel therapeutics and advanced materials. The guide is intended to equip researchers with the foundational knowledge and practical methodologies required to synthesize, validate, and utilize this versatile chemical entity in their research and development endeavors.
Introduction and Significance
3-(4-Fluorophenyl)-4-fluorobenzoic acid is a biaryl carboxylic acid, a structural motif prevalent in many pharmaceuticals and functional materials. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. Fluorine's unique properties—its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.
This compound, featuring two fluorine atoms on separate phenyl rings, serves as a valuable and versatile scaffold. Its structure allows for further chemical modification at the carboxylic acid group (e.g., amidation, esterification) or on the aromatic rings, making it an ideal starting point for creating libraries of complex molecules for screening and development.
Physicochemical and Structural Information
A thorough understanding of a compound's physical and chemical properties is fundamental for its application in any experimental setting. While specific experimental data for this compound is not widely published, the following table summarizes its key identifiers and predicted properties based on its structure.
| Property | Value |
| CAS Number | 1181452-11-8[1] |
| Chemical Name | 3-(4-Fluorophenyl)-4-fluorobenzoic acid |
| Synonym(s) | 4'-Fluoro-6-fluoro-[1,1'-biphenyl]-3-carboxylic acid |
| Molecular Formula | C₁₃H₈F₂O₂ |
| Molecular Weight | 234.20 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, methanol, and ethyl acetate; poorly soluble in water. |
| Melting Point | Not experimentally reported; expected to be a high-melting solid, typical for biaryl carboxylic acids. |
Synthesis and Purification Workflow
The most logical and widely applied method for constructing the C-C bond between the two phenyl rings in this class of compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction offers high yields, excellent functional group tolerance, and typically milder reaction conditions compared to other cross-coupling methods.[3]
The proposed and most viable synthetic route involves the coupling of 3-Bromo-4-fluorobenzoic acid with 4-Fluorophenylboronic acid .
Detailed Experimental Protocol
This protocol is a generalized procedure based on established Suzuki-Miyaura coupling reactions for similar biaryl carboxylic acids.[4][5] Researchers should optimize conditions such as catalyst loading, base, solvent, and temperature for best results.
Materials:
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3-Bromo-4-fluorobenzoic acid (1.0 equiv)
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4-Fluorophenylboronic acid (1.2 equiv)
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Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
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Potassium Carbonate (K₂CO₃) (3.0 equiv)
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1,4-Dioxane (degassed)
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Water (degassed)
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Round-bottom flask with reflux condenser
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Inert atmosphere setup (Nitrogen or Argon)
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Standard laboratory glassware for workup and purification
Procedure:
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Reaction Setup: To a dry round-bottom flask, add 3-Bromo-4-fluorobenzoic acid (1.0 mmol), 4-Fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (3.0 mmol).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is sensitive to oxidation.
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Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 8 mL dioxane, 2 mL water) to the flask via syringe. The base must dissolve for the reaction to proceed efficiently.
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Heating: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
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Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).
-
Work-up (Aqueous Extraction):
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Cool the reaction mixture to room temperature.
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Dilute the mixture with water (20 mL) and transfer it to a separatory funnel.
-
Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove non-acidic impurities (like triphenylphosphine oxide). Discard the organic layers.
-
Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1 M HCl. The desired product should precipitate as a solid.
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Extract the acidified aqueous layer with ethyl acetate (3 x 30 mL).
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Combine the organic extracts, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 3-(4-Fluorophenyl)-4-fluorobenzoic acid.
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Analytical Characterization (Self-Validating System)
Confirming the identity and purity of the synthesized compound is a critical step. The following section describes the expected outcomes from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (approx. 7.0 - 8.2 ppm). The protons on the two fluorinated rings will exhibit splitting from adjacent protons and through-space coupling to the fluorine atoms (H-F coupling). The carboxylic acid proton will appear as a broad singlet far downfield (typically >10 ppm), which is exchangeable with D₂O.
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¹³C NMR: The carbon NMR will show 13 distinct signals. The carbon atoms bonded to fluorine will appear as doublets due to C-F coupling. The carbonyl carbon of the carboxylic acid will be observed in the range of 165-175 ppm.
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¹⁹F NMR: The fluorine NMR spectrum should show two distinct signals, one for each fluorine atom on the different phenyl rings, confirming the presence of both fluorine atoms in their respective chemical environments.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
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Expected Molecular Ion Peak (M⁻): For electrospray ionization in negative mode (ESI-), the expected peak would be at m/z ≈ 233.04 [M-H]⁻.
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Expected Molecular Ion Peak (M⁺): For ESI in positive mode, a protonated or sodiated adduct might be observed, such as [M+H]⁺ at m/z ≈ 235.05 or [M+Na]⁺ at m/z ≈ 257.03.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
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O-H Stretch: A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, characteristic of the carboxylic acid O-H bond.
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C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.
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C-F Stretch: Strong absorption bands in the region of 1100-1300 cm⁻¹ are characteristic of the C-F bonds.
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C=C Aromatic Stretch: Multiple sharp peaks will appear in the 1450-1600 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic acid) is a suitable starting point. The final product should ideally show a single, sharp peak with a purity of >98%.
Applications in Research and Drug Development
Fluorinated biaryl structures are of high value in drug discovery. 3-(4-Fluorophenyl)-4-fluorobenzoic acid is an excellent starting point for the synthesis of:
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Active Pharmaceutical Ingredients (APIs): The carboxylic acid handle can be converted into amides, esters, or other functional groups to interact with biological targets. The biaryl scaffold can be tailored to fit into the binding pockets of enzymes or receptors.
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Molecular Probes: Its structure can be incorporated into larger molecules used to study biological processes. The fluorine atoms can serve as useful probes in NMR studies or for PET imaging if a ¹⁸F isotope is used.
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Advanced Materials: Biaryl compounds are often used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and specialized polymers where their rigid structure and electronic properties are advantageous.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
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Hazard Class: Based on structurally similar compounds, it should be treated as harmful if swallowed and a potential eye and skin irritant.[6]
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
3-(4-Fluorophenyl)-4-fluorobenzoic acid is a valuable synthetic building block with significant potential in diverse fields of chemical research. Its preparation is readily achievable through well-established palladium-catalyzed cross-coupling methodologies. This guide provides a foundational framework for its synthesis, purification, and characterization, empowering researchers to confidently incorporate this versatile compound into their discovery pipelines for novel pharmaceuticals and materials.
References
-
An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (n.d.). Quick Company. Retrieved March 22, 2026, from [Link]
- CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid. (n.d.). Google Patents.
-
3-(4-Fluorophenyl)benzoic acid | C13H9FO2 | CID 2782688. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. (n.d.). Retrieved March 22, 2026, from [Link]
-
Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved March 22, 2026, from [Link]
- US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
-
3-(4-Fluorophenyl)-4-fluorobenzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 22, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved March 22, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved March 22, 2026, from [Link]
-
Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. (2023). ACS Omega. Retrieved March 22, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved March 22, 2026, from [Link]
